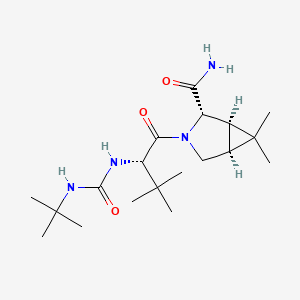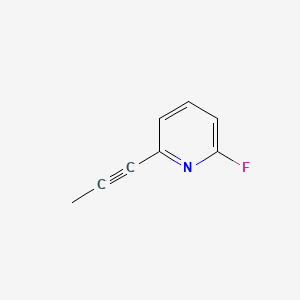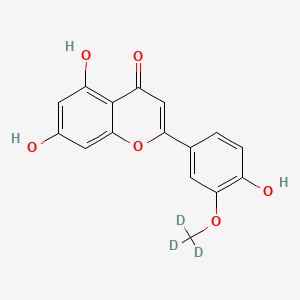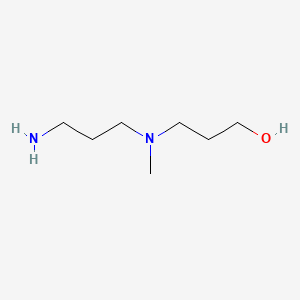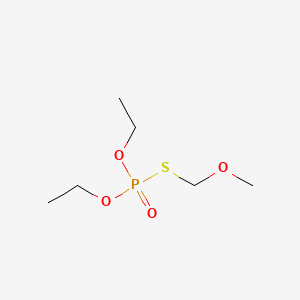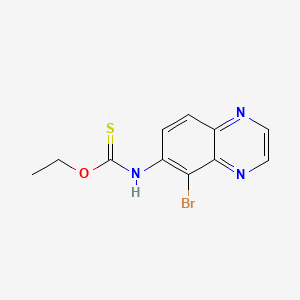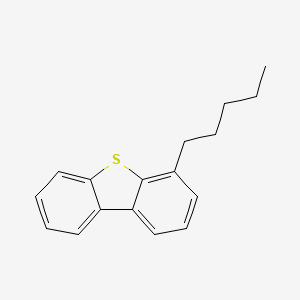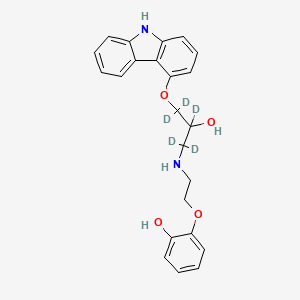
O-Desmethyl Carvedilol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desmethyl Carvedilol-d5 is a deuterated analog of O-Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a nonselective beta-adrenergic blocker with alpha1-blocking activity, commonly used to treat high blood pressure, congestive heart failure, and left ventricular dysfunction. The deuterated form, this compound, is often used in scientific research for pharmacokinetic studies due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Carvedilol-d5 involves the deuteration of O-Desmethyl Carvedilol. The process typically starts with the preparation of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base like sodium hydroxide in DMSO solvent at a cool temperature of 10-15°C . The resulting intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form Carvedilol. The deuteration process involves replacing hydrogen atoms with deuterium, often using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
O-Desmethyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Carvedilol.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include hydroxy metabolites and the parent compound, Carvedilol .
Wissenschaftliche Forschungsanwendungen
O-Desmethyl Carvedilol-d5 is widely used in scientific research, particularly in pharmacokinetic studies. Its deuterated nature allows for precise tracking and analysis in biological systems. It is used to study the metabolism and excretion of Carvedilol in the human body, providing insights into drug interactions and efficacy . Additionally, it is used in the development of new beta-blockers and in studies related to cardiovascular diseases .
Wirkmechanismus
O-Desmethyl Carvedilol-d5, like its parent compound Carvedilol, exerts its effects by blocking beta-adrenergic receptors, which inhibits exercise-induced tachycardia. It also blocks alpha1-adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance . This dual action results in decreased blood pressure and improved heart function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvedilol: The parent compound, used for similar therapeutic purposes.
O-Desmethyl Carvedilol: The non-deuterated form, used in similar research applications.
Other beta-blockers: Such as Metoprolol and Bisoprolol, which have different selectivity and pharmacokinetic profiles.
Uniqueness
O-Desmethyl Carvedilol-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that non-deuterated compounds cannot provide.
Eigenschaften
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-SUTULTBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
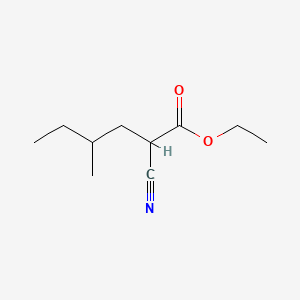
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/new.no-structure.jpg)

